N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea
Description
N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea is a thiourea derivative featuring a pyrimidine backbone substituted with oxo and propionyl groups. The compound’s structure combines a heterocyclic pyrimidine ring with a thiourea moiety (-NH-CS-NH₂), which is known for its metal-chelating and bioactive properties.
Synthesis of such derivatives typically follows routes analogous to those described for related thiourea compounds. For example, cyclohexanecarboxamide thioureas (H2L1–H2L9) were synthesized via reaction of acyl chlorides with potassium thiocyanate, followed by condensation with primary amines . A similar approach may apply to the target compound, substituting the pyrimidinyl precursor.
Properties
IUPAC Name |
(6-oxo-5-propanoyl-1H-pyrimidin-2-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-2-5(13)4-3-10-8(11-6(4)14)12-7(9)15/h3H,2H2,1H3,(H4,9,10,11,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAXMVNISLBKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=C(NC1=O)NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea typically involves the reaction of 6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinylamine with thiourea under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables and Research Findings
Table 1. Structural and Functional Comparison of Thiourea Derivatives
Table 2. Electronic and Physicochemical Properties
| Compound | Solubility | Electron Effects | Bioactivity Hypothesis |
|---|---|---|---|
| N-(6-oxo-5-propionyl-...thiourea | Moderate (polar groups) | Strong electron-withdrawing | Enhanced chelation; potential antifungal |
| H2L1–H2L9 | Low (hydrophobic aryl) | Variable (substituent-dependent) | Selective metal binding |
| Compound 6a | Low (CF₃, thiadiazole) | Electron-deficient (CF₃) | Membrane-targeted antifungal |
Biological Activity
N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms, efficacy, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
This compound belongs to a class of thiourea derivatives known for their varied biological activities. The structure features a pyrimidine ring, which is crucial for its interaction with biological targets. The compound's molecular formula is CHNOS, and its molecular weight is approximately 186.24 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Thiourea derivatives have shown promising anticancer properties by targeting specific molecular pathways involved in tumorigenesis. For instance, studies indicate that compounds within this class can inhibit angiogenesis and alter cancer cell signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells .
- Enzyme Inhibition : Research has highlighted the ability of thiourea derivatives to act as enzyme inhibitors. For example, this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting cytokines such as IL-6 and TNF-α, which play pivotal roles in inflammatory responses .
Biological Activity Data
The following table summarizes key biological activities and their associated IC values for this compound and related thiourea derivatives:
| Activity | IC Value | Reference |
|---|---|---|
| Anticancer (MCF-7 cells) | 3 - 14 µM | |
| AChE Inhibition | 33.27 - 93.85 nM | |
| BChE Inhibition | 105.9 - 412.5 nM | |
| Anti-inflammatory (TNF-α inhibition) | 10 µg/mL |
Case Studies
- Anticancer Efficacy : In a study evaluating the anticancer effects of various thiourea derivatives, this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468). The compound's mechanism involved inducing apoptosis and disrupting the cell cycle at the S phase .
- Neuroprotective Potential : Another investigation into the neuroprotective effects of thiourea derivatives found that this compound effectively inhibited AChE activity, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .
- Anti-inflammatory Action : A recent study highlighted the compound's ability to significantly reduce levels of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent in conditions characterized by chronic inflammation .
Q & A
Basic Research Questions
Q. How can the synthesis of N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea be optimized for improved yield and purity?
- Methodology :
- Use a multi-step approach involving condensation of substituted pyrimidinyl amines with isothiocyanates under controlled pH (6–7) and temperature (60–80°C) .
- Solvent selection is critical: Dichloromethane (DCM) or dimethylformamide (DMF) enhances reaction efficiency, while cold ethanol aids in precipitation for purification .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
Q. What analytical techniques confirm the structural integrity of this thiourea derivative?
- Methodology :
- NMR spectroscopy : Assign peaks for the thiourea (-NH-CS-NH-) moiety (δ 9.5–10.5 ppm) and pyrimidinyl protons (δ 6.5–8.5 ppm) .
- FT-IR : Confirm the C=S stretch (1200–1250 cm⁻¹) and carbonyl (C=O) vibrations (1650–1700 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks to validate stereochemistry .
Q. Which in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Cytotoxicity assays : Use MTT or SRB tests across cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or HIV-1 reverse transcriptase via fluorescence-based assays .
- Antimicrobial testing : Employ agar diffusion or microdilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the propionyl group in bioactivity?
- Methodology :
- Synthesize analogs with varying acyl groups (e.g., acetyl, trifluoromethyl) and compare their binding affinities using surface plasmon resonance (SPR) .
- Conduct molecular docking (e.g., AutoDock Vina) to map interactions between the propionyl group and target active sites (e.g., ATP-binding pockets) .
- Validate SAR findings with in vivo pharmacokinetic studies to assess bioavailability and metabolic stability .
Q. What strategies resolve contradictions in bioactivity data across cell lines or enzymatic assays?
- Methodology :
- Dose-response refinement : Test multiple concentrations (nM–μM range) to identify non-linear effects or off-target interactions .
- Orthogonal assays : Cross-validate results using complementary methods (e.g., Western blot for apoptosis markers alongside cytotoxicity data) .
- Cell-line profiling : Compare genetic backgrounds (e.g., p53 status) to contextualize differential responses .
Q. How can computational methods guide synthetic modifications for enhanced target binding?
- Methodology :
- Perform density functional theory (DFT) calculations to predict electronic effects of substituents on thiourea’s nucleophilicity .
- Use molecular dynamics (MD) simulations to model ligand-protein stability over time (e.g., RMSD analysis) .
- Integrate QSAR models to prioritize analogs with optimal logP (2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .
Q. What experimental designs address metabolic instability linked to the pyrimidinyl-thiourea scaffold?
- Methodology :
- Microsomal stability assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS .
- Isotope labeling : Use ¹⁴C-labeled analogs to track metabolic pathways and identify vulnerable sites (e.g., propionyl hydrolysis) .
- Prodrug strategies : Introduce ester or amide prodrug moieties to enhance plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
